1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine
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Overview
Description
N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE is a compound belonging to the class of N-substituted imidamide derivatives. These compounds are known for their diverse potential applications, particularly in the fields of chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with hydroxy and methoxymethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE can be achieved through a multi-step process. One common method involves the following steps:
Synthesis of Pyridinecarboximidamide: This step involves the reaction of pyridine with an appropriate amidoxime to form pyridinecarboximidamide.
Hydroxylation: The pyridinecarboximidamide is then hydroxylated to introduce the hydroxy group at the desired position.
Methoxymethoxylation: Finally, the hydroxylated compound undergoes methoxymethoxylation to yield N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The three-step procedure mentioned above is often preferred for its efficiency and ability to produce the desired compound with high specificity .
Chemical Reactions Analysis
Types of Reactions
N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboximidines .
Scientific Research Applications
N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as an antihypertensive agent and its effects on coronary arteries.
Industry: It is used in the development of new materials and as a complexing agent for metal ions
Mechanism of Action
The mechanism of action of N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxymethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-HYDROXY-N-ALKYLPYRIDINECARBOXIMIDAMIDES: These compounds have similar structures but with different alkyl groups.
N’-HYDROXY-N,N-DIALKYLPYRIDINECARBOXIMIDAMIDES: These derivatives contain two alkyl groups instead of one.
Uniqueness
N’-HYDROXY-5-(METHOXYMETHOXY)PYRIDINE-2-CARBOXIMIDAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
886980-63-8 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N'-hydroxy-5-(methoxymethoxy)pyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3/c1-13-5-14-6-2-3-7(10-4-6)8(9)11-12/h2-4,12H,5H2,1H3,(H2,9,11) |
InChI Key |
LORKLHUQYDTBFD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CN=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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